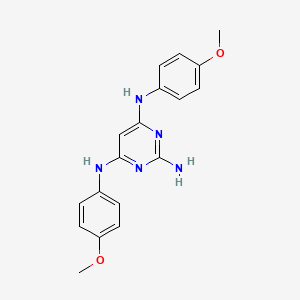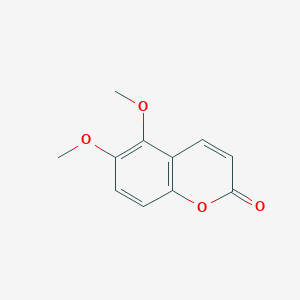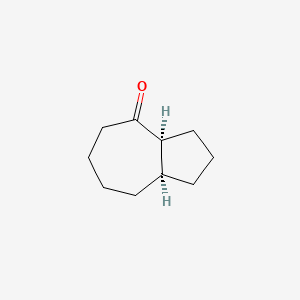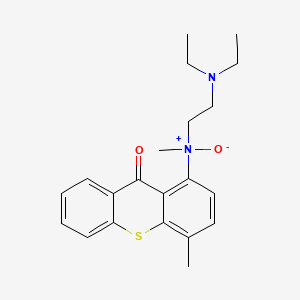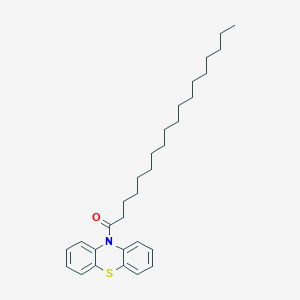
N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorophenyl group and a dimethylcarbamoyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide typically involves the reaction of 4-chloroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.
Medicine: Research into its potential therapeutic effects or as a lead compound for drug development.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a dimethylcarbamoyl group.
N-(4-Bromophenyl)-N-(dimethylcarbamoyl)benzamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
13113-43-4 |
|---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-(dimethylcarbamoyl)benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-18(2)16(21)19(14-10-8-13(17)9-11-14)15(20)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
NEZZENXMNNWRLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


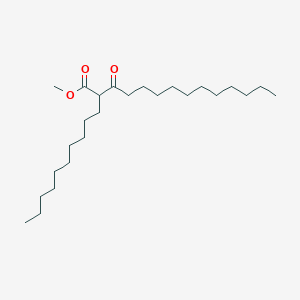
![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
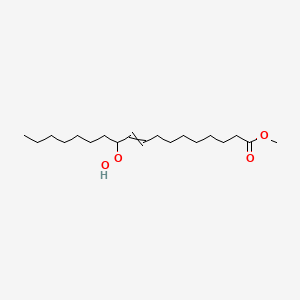
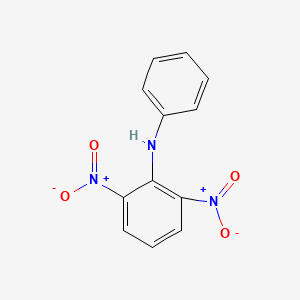
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)

